Ptp1B-IN-21

PTP1B selectivity TCPTP counter-screening type 2 diabetes target validation

Ptp1B-IN-21 is a chemically defined anthraquinone glycoside isolated from the medicinal plant Knoxia valerianoides and formally published as compound 8 in the Zhang et al. 2022 study in the Journal of Natural Products.

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
Cat. No. B12396368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B-IN-21
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)CO)O
InChIInChI=1S/C22H22O11/c1-31-8-2-3-9-10(4-8)16(25)11-5-13(12(6-23)18(27)15(11)17(9)26)32-22-21(30)20(29)19(28)14(7-24)33-22/h2-5,14,19-24,27-30H,6-7H2,1H3/t14-,19-,20+,21-,22-/m1/s1
InChIKeyUTMAXIKQMRKLOV-UACIBIBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ptp1B-IN-21 Provenance and Core Identity for Procurement Decision-Making


Ptp1B-IN-21 is a chemically defined anthraquinone glycoside isolated from the medicinal plant Knoxia valerianoides and formally published as compound 8 in the Zhang et al. 2022 study in the Journal of Natural Products [1]. It functions as a selective, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 1.56 μM and demonstrates >64-fold selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP; IC₅₀ >100 μM) [1]. Its molecular formula is C₂₂H₂₂O₁₁, with a molecular weight of 462.4 g/mol and CAS number 3001295-85-5, establishing its precise chemical identity [2]. The compound is classified under the structural subclass of 5,6-dihydroxyl anthraquinone glycosides, a scaffold associated with allosteric PTP1B modulation rather than active-site competition [1].

Chemotype Anthraquinone glycoside isolated from Knoxia valerianoides
Mechanism Allosteric PTP1B inhibitor targeting α3/α6 helix site
Selectivity Reported selective inhibition over TCPTP

Why PTP1B Inhibitor Class Substitution Risks Undermining Selectivity in Ptp1B-IN-21 Procurement


Generic substitution across the PTP1B inhibitor class is inadvisable because Ptp1B-IN-21 belongs to a sub-class of allosteric anthraquinone glycosides whose selectivity profile depends on a binding site between helices α3 and α6 that is absent in many active-site-directed analogs [1]. Direct active-site PTP1B inhibitors—such as PTP1B-IN-2 (IC₅₀ 50 nM) or PTP1B-IN-3 (IC₅₀ 120 nM for both PTP1B and TCPTP)—often exhibit poor TCPTP discrimination, with selectivity ratios ranging from near-equipotency to approximately 15-fold, which creates significant off-target liability . Even within the same natural-product series, the closest structural congener, compound 4 (PTP1B-IN-20), differs quantitatively in IC₅₀ (1.05 μM) and TCPTP selectivity (approximately 74-fold), meaning it is not an interchangeable reagent [1]. Substituting Ptp1B-IN-21 with an inhibitor of a different binding modality or selectivity band will alter experimental outcomes in any assay where TCPTP co-expression is relevant, making specification by exact compound identity—not merely by target name—a scientific necessity for reproducible research [1].

Binding-site mismatch Active-site inhibitors may shift selectivity and mechanism profiles
Congener variation PTP1B-IN-20 differs in potency and substitution pattern; not interchangeable
Target class risk Non-selective PTP1B inhibitors may confound TCPTP co-expression assays

Ptp1B-IN-21 Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


TCPTP Selectivity: Ptp1B-IN-21 Demonstrates >64-Fold Discrimination, Contrasting with Non-Selective In-Class Alternatives

Ptp1B-IN-21 (compound 8) inhibits PTP1B with an IC₅₀ of 1.56 μM while showing no appreciable inhibition of TCPTP at concentrations up to 100 μM, yielding a selectivity index exceeding 64-fold [1]. This level of discrimination sharply contrasts with the non-selective PTP1B inhibitor PTP1B-IN-3, which shows identical IC₅₀ values of 120 nM for both PTP1B and TCPTP (selectivity ratio = 1) . Compared to the potent active-site inhibitor PTP1B-IN-2, which achieves only approximately 15-fold selectivity over TCPTP (PTP1B IC₅₀ = 50 nM; TCPTP IC₅₀ = 760 nM), Ptp1B-IN-21 provides more than 4-fold higher selectivity despite its lower absolute PTP1B potency . The selectivity data are derived from the same publication and enzymatic assay system for compounds within the anthraquinone glycoside series (compounds 1–11), and external comparator data come from independent published inhibitor characterization studies [1].

TCPTP Selectivity
Head-to-head
Selectivity ratio >64-fold (PTP1B IC₅₀ 1.56 μM; TCPTP >100 μM) vs. comparator ratios ~15-fold and ~1
Supports selectivity control in TCPTP counter-screening assays
In vitro enzyme assay; Zhang et al. 2022
PTP1B selectivity TCPTP counter-screening type 2 diabetes target validation

Allosteric Mechanism of Action: Ptp1B-IN-21 Binds the α3/α6 Helix Site, Differentiating from Active-Site Inhibitors

Molecular docking studies from the primary publication demonstrate that Ptp1B-IN-21 (compound 8) and its congeners bind at the allosteric pocket positioned between helices α3 and α6 of PTP1B, a site approximately 20 Å removed from the catalytic center [1]. This binding mode is structurally and mechanistically distinct from active-site-directed inhibitors such as PTP1B-IN-2, which engages the catalytic pocket and forms direct hydrogen bonds with catalytic residues . The allosteric mechanism is corroborated by enzyme kinetic studies on structurally related compounds 4 and 7 within the same series, which exhibit mixed-type inhibition patterns consistent with non-competitive binding [1]. While the published kinetic mode for compound 8 itself is not explicitly designated as mixed-type in the abstract, docking predictions place it in the same allosteric region as the kinetically characterized analogs, supporting a class-level allosteric mechanism [1]. This contrasts with the competitive or non-competitive active-site binding observed for many synthetic PTP1B inhibitor scaffolds [2].

Allosteric Mechanism
Class-level inference
Predicted binding at α3/α6 interface ~20 Å from catalytic site
Differentiates from active-site inhibitors; mechanism review recommended
Docking simulation; explicit kinetic mode not reported for compound 8
allosteric inhibition PTP1B α3-α6 site non-competitive mechanism

Structural Differentiation from Closest Congener: Ptp1B-IN-21 (Compound 8) vs. PTP1B-IN-20 (Compound 4)

Within the same publication series, PTP1B-IN-20 (compound 4) and Ptp1B-IN-21 (compound 8) are the only two anthraquinone glycosides achieving >64-fold selectivity over TCPTP, yet they are chemically distinct entities with different substitution patterns [1]. Compound 4 (PTP1B-IN-20) exhibits a slightly lower PTP1B IC₅₀ of 1.05 μM and a TCPTP IC₅₀ of 78.0 μM (approximately 74-fold selectivity), whereas compound 8 (Ptp1B-IN-21) shows an IC₅₀ of 1.56 μM against PTP1B with TCPTP IC₅₀ >100 μM [1]. Critically, the structural difference resides in the 5,6-dihydroxyl functional group substitution on the anthraquinone core, which the authors identify as a key determinant of enhanced PTP1B inhibitory activity within this chemotype [1]. Thus, while both compounds deliver high selectivity, their quantitative potency, exact selectivity ratio, and substitution pattern are non-identical, meaning experimental conclusions drawn from one cannot be assumed transferable to the other without independent verification [1].

vs. Closest Congener
Direct comparison
PTP1B-IN-20 (Compound 4): IC₅₀ 1.05 μM, ~74-fold selectivity; PTP1B-IN-21: IC₅₀ 1.56 μM, >64-fold selectivity
Structural substitution pattern may influence assay performance
Identical assay conditions; Zhang et al. 2022
anthraquinone glycoside SAR compound 4 vs compound 8 natural product PTP1B inhibitors

Natural Product Scaffold Advantage: Anthraquinone Glycoside Chemotype as a Differentiator from Synthetic PTP1B Inhibitor Series

Ptp1B-IN-21 is based on an anthraquinone glycoside scaffold derived from Knoxia valerianoides, representing a structurally distinct chemotype from the majority of commercially available synthetic PTP1B inhibitors [1]. Common synthetic PTP1B inhibitor scaffolds include 1,2,5-thiadiazolidin-3-one-1,1-dioxide derivatives (e.g., PTP1B-IN-1, IC₅₀ = 1.6 mM), difluoromethylene phosphonate-based active-site mimetics, and benzofuran/benzothiophene carboxylic acids—all of which target the catalytic cysteine (Cys215) within the conserved active-site P-loop [2]. The anthraquinone glycoside chemotype circumvents the active-site P-loop entirely through its allosteric binding mode, which reduces susceptibility to conserved binding-site liabilities [1]. Within the 11-compound series published in Zhang et al. 2022, the nine new anthraquinone glycosides (compounds 1–9) exhibited IC₅₀ values spanning from 1.05 to 13.74 μM against PTP1B, establishing a structure-activity relationship (SAR) cluster that is orthogonal to conventional synthetic inhibitor scaffolds [1].

Scaffold Differentiation
Class-level inference
Anthraquinone glycoside scaffold vs. synthetic active-site inhibitors (e.g., PTP1B-IN-1, IC₅₀ 1.6 mM)
Addresses chemotype gap for allosteric PTP1B modulation studies
Data to verify; scaffold comparison from different publications
anthraquinone natural products PTP1B inhibitor chemotype glycoside scaffold

Position Within Series SAR: Ptp1B-IN-21 (Compound 8) Ranks Among the Top Two Selective Inhibitors in Its 11-Compound Anthraquinone Glycoside Set

The Zhang et al. 2022 publication systematically evaluated 11 anthraquinone glycosides (compounds 1–11, including 9 new and 2 known structures) against PTP1B under uniform assay conditions [1]. All 11 compounds inhibited PTP1B with IC₅₀ values spanning 1.05–13.74 μM, but only two—compound 4 (IC₅₀ = 1.05 μM) and compound 8, i.e., Ptp1B-IN-21 (IC₅₀ = 1.56 μM)—crossed the >64-fold TCPTP selectivity threshold [1]. The remaining nine compounds, while active against PTP1B, did not achieve this selectivity benchmark, meaning that the dual phenotype of sub-2 μM PTP1B potency combined with >64-fold TCPTP selectivity is restricted to only two members of the entire characterized series [1]. This positions Ptp1B-IN-21 in the top tier of the series for combined potency-selectivity profile and renders it a discretely identifiable chemical entity rather than a fungible representative of a broader compound class [1].

Series Rank
Ranked within set
2nd by potency among 11 anthraquinone glycosides; one of only two compounds surpassing selectivity threshold
Supports compound-specific selection for selectivity-sensitive studies
SAR context; reported rank in Zhang et al. 2022
structure-activity relationship anthraquinone glycoside ranking hit triage

Optimal Procurement-Validated Application Scenarios for Ptp1B-IN-21 Based on Quantitative Evidence


TCPTP Counter-Screening in PTP1B-Targeted Type 2 Diabetes Drug Discovery Programs

Ptp1B-IN-21 is uniquely suited as a selectivity control compound in PTP1B inhibitor screening cascades where TCPTP counter-screening is a mandatory selectivity filter. Its >64-fold TCPTP discrimination [1] enables researchers to define the selectivity window empirically and benchmark in-house inhibitor candidates. Unlike PTP1B-IN-3 (selectivity ratio ≈1), which fails to discriminate between the two phosphatases, Ptp1B-IN-21 provides a positive control for selective PTP1B inhibition in parallel PTP1B/TCPTP enzyme assays .

Allosteric PTP1B Probe for Mechanistic Studies of Non-Catalytic Site Modulation

Research groups investigating allosteric regulation of PTP1B can utilize Ptp1B-IN-21 as a chemical probe targeting the α3/α6 helix interface [1]. This application scenario is directly supported by molecular docking evidence from the primary publication, which positions the compound at the allosteric pocket approximately 20 Å from the catalytic site [1]. For structure-function studies requiring an allosteric binder with documented selectivity, Ptp1B-IN-21 offers a well-characterized alternative to active-site probes such as PTP1B-IN-2 .

Natural Product Skeletal Diversity for Anthraquinone-Based PTP1B Inhibitor SAR Expansion

Medicinal chemistry teams seeking to diversify beyond synthetic PTP1B inhibitor scaffolds can use Ptp1B-IN-21 as a validated starting point for anthraquinone glycoside SAR exploration. The compound is one of only two members of the 11-compound Knoxia valerianoides series to surpass the >64-fold selectivity threshold [1]. Its 5,6-dihydroxyl substitution pattern represents a discrete chemical lineage within the series, enabling comparative SAR studies against compound 4 (PTP1B-IN-20, IC₅₀ = 1.05 μM) without conflating structural variables [1].

Reference Inhibitor for PTP1B Activity Assays in Insulin Signaling Pathway Dissection

In cellular models of insulin signaling where PTP1B is a negative regulator of the insulin receptor, Ptp1B-IN-21 can serve as a reference inhibitor for pathway activation studies. Its selectivity profile over TCPTP is critical in this context because TCPTP also regulates insulin signaling through JAK/STAT dephosphorylation; inhibitors lacking TCPTP discrimination (e.g., PTP1B-IN-3) confound the interpretation of insulin-sensitization phenotypes [1]. The Zhang et al. 2022 publication provides the foundational enzymatic characterization required for dose selection in such cellular experiments [1].

Application
Selection Property
Validation Focus
PTP1B selectivity counter-screening
Reported TCPTP selectivity profile
Parallel PTP1B/TCPTP enzyme assay benchmarking
Allosteric PTP1B probe studies
Predicted α3/α6 binding site
Molecular docking review; kinetic mode confirmation
Anthraquinone glycoside SAR expansion
5,6-dihydroxyl substitution pattern
Comparative SAR with PTP1B-IN-20
Insulin signaling pathway studies
PTP1B inhibition with TCPTP discrimination
Cellular insulin receptor activation assays
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